ethyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is a complex organic compound. It likely contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, substituted pyridines with diverse functional groups have been synthesized via the remodeling of (Aza)indole/Benzofuran skeletons . This involves a ring cleavage methodology reaction .Scientific Research Applications
Synthesis of Novel Heterocycles
Ethyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is utilized in the synthesis of novel heterocycles. For example, Ghaedi et al. (2015) demonstrated an efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives and activated carbonyl groups, yielding new N-fused heterocycle products in good to excellent yields (Ghaedi et al., 2015).
Synthesis of Fluorophores
Yan et al. (2018) developed a cascade reaction of ethyl pyrazole-5-carboxylate with α, β-unsaturated ester leading to 4-hydroxy pyrazolo[1,5-a]pyridine derivatives. These pyrazolo[1,5-a]pyridines exhibit strong fluorescence in solutions, suggesting their application in fluorophore development (Yan et al., 2018).
Role in Antimicrobial and Anticancer Agents
A study by Hafez et al. (2016) synthesized novel pyrazole derivatives from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, showing significant antimicrobial and anticancer activity. This highlights the compound's potential as a precursor in the development of therapeutic agents (Hafez et al., 2016).
Application in Pesticide Synthesis
Yeming Ju (2014) described a synthesis route for ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, an important intermediate for the pesticide chlorantraniliprole. This work demonstrates the compound's importance in the agricultural sector (Yeming Ju, 2014).
Development of Antiviral Agents
Bernardino et al. (2007) achieved the synthesis of new pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives with potential antiviral activity, again highlighting the compound's role in pharmaceutical research (Bernardino et al., 2007).
Properties
IUPAC Name |
ethyl 5-pyridin-2-yl-1H-pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)8-7-13-14-10(8)9-5-3-4-6-12-9/h3-7H,2H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVCFEOWVSQKHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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